Ethyl 3-fluorobenzoate

Catalog No.
S1892913
CAS No.
451-02-5
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-fluorobenzoate

CAS Number

451-02-5

Product Name

Ethyl 3-fluorobenzoate

IUPAC Name

ethyl 3-fluorobenzoate

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

SMMIKBXLEWTSJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)F

The exact mass of the compound Ethyl 3-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-fluorobenzoate (CAS: 451-02-5) is a fluorinated aromatic ester widely used as a synthetic intermediate in medicinal chemistry, agrochemicals, and materials science. Its primary function is to introduce the 3-fluorobenzoyl or 3-fluorophenyl moiety, a structural motif whose specific electronic and steric properties are leveraged to influence the biological activity and physical characteristics of target molecules. Unlike its ortho and para isomers, the meta-position of the fluorine atom provides a distinct electronic environment that is critical for directing downstream synthetic transformations and achieving specific pharmacophore geometries.

Substituting Ethyl 3-fluorobenzoate with its ortho (2-fluoro) or para (4-fluoro) isomers is frequently unviable in multi-step synthesis. The position of the fluorine atom fundamentally alters the molecule's electronic properties and steric profile, which dictates the regiochemical outcome of subsequent reactions. For instance, in directed ortho-metalation (DoM), a common C-H activation strategy, the 3-fluoro isomer yields a single, predictable 1,2,3-trisubstituted pattern, whereas the 2- and 4-fluoro isomers produce different substitution patterns. In drug development, this seemingly minor structural change can dramatically alter a molecule's binding affinity and selectivity for its biological target, making positional isomers non-interchangeable for achieving the desired therapeutic effect.

Superior Process Handling: Room-Temperature Liquid State Facilitates Dosing and Mixing

Ethyl 3-fluorobenzoate exists as a liquid at room temperature with a melting point of -34 °C. In contrast, the common substitute Ethyl 4-fluorobenzoate is a low-melting solid with a melting point of 25-27 °C. This physical state difference is a significant processability advantage, as it eliminates the need for heating and melting operations required for the solid para-isomer, simplifying reactor charging, liquid dosing, and ensuring homogeneity in solvent-free or high-concentration reaction mixtures.

Evidence DimensionMelting Point
Target Compound Data-34 °C (Liquid at room temperature)
Comparator Or BaselineEthyl 4-fluorobenzoate: 25-27 °C (Solid at room temperature)
Quantified Difference>59 °C lower melting point
ConditionsStandard atmospheric pressure.

For industrial and automated laboratory workflows, procuring a liquid starting material avoids heating costs, reduces handling complexity, and minimizes operational risks associated with managing molten solids.

Precursor Suitability: Enables Access to Bioactive *meta*-Substituted Pharmacophores Not Achievable with *para*-Isomers

The substitution pattern on a pharmacophore is critical for target selectivity. In a study of Celecoxib analogues, replacing the standard *para*-sulfonamide group with a *meta*-sulfonylazide group resulted in a potent and selective COX-2 inhibitor. Conversely, the corresponding *para*-sulfonylazide analogue was found to be a selective COX-1 inhibitor. This demonstrates that the *meta* substitution pattern is essential for achieving the desired COX-2 selectivity in this scaffold. Ethyl 3-fluorobenzoate is a primary building block for introducing functional groups at the *meta*-position, making it the correct choice over Ethyl 4-fluorobenzoate for synthesizing this class of selective inhibitors.

Evidence DimensionBiological Target Selectivity
Target Compound DataPrecursor for *meta*-substituted analogs, leading to selective COX-2 inhibition.
Comparator Or BaselineEthyl 4-fluorobenzoate as precursor for *para*-substituted analogs, leading to selective COX-1 inhibition.
Quantified DifferenceQualitative switch in biological target selectivity (COX-2 vs. COX-1).
ConditionsIn vitro cyclooxygenase inhibition assays for Celecoxib analogues.

Procuring the wrong positional isomer (e.g., the 4-fluoro variant) would lead to a final compound with an inverted and therapeutically incorrect biological activity, making the 3-fluoro isomer non-negotiable for this synthetic goal.

Synthetic Utility: Predictable and Exclusive C-2 Lithiation for 1,2,3-Trisubstituted Ring Synthesis

Directed ortho-metalation (DoM) is a powerful method for regioselective C-H functionalization. For substrates with multiple directing groups, the outcome depends on their position. Research on substituted benzoic acids, which are electronically analogous to their ethyl esters, shows that a *meta*-fluoro substituent works in concert with the carboxylate to direct lithiation exclusively to the C-2 position, between the two groups. This provides a reliable route to 1,2,3-trisubstituted aromatic compounds. In contrast, Ethyl 4-fluorobenzoate would be lithiated at the C-3/C-5 positions, and Ethyl 2-fluorobenzoate would present a more complex regioselectivity challenge, making Ethyl 3-fluorobenzoate the specific choice for predictable C-2 functionalization.

Evidence DimensionRegioselectivity of Lithiation
Target Compound DataExclusive lithiation at the C-2 position.
Comparator Or BaselineEthyl 4-fluorobenzoate: Lithiation at C-3/C-5. Ethyl 2-fluorobenzoate: Different, more complex regioselectivity.
Quantified Difference100% C-2 selectivity for the meta-halo pattern vs. different regiochemical outcomes for ortho/para isomers.
ConditionsDirected ortho-metalation using an alkyllithium base (e.g., s-BuLi/TMEDA) in THF at low temperature.

For chemists building complex, highly substituted molecules, this predictable regioselectivity saves synthetic steps and avoids costly isomer separation, justifying the selection of this specific isomer over others.

Process-Scale Synthesis Requiring Liquid Reagent Dosing

In scaled-up manufacturing or automated laboratory synthesis where reagents are added via pumps, the liquid state of Ethyl 3-fluorobenzoate at standard temperatures makes it the right choice over its solid para-isomer, Ethyl 4-fluorobenzoate, which would require heated lines and vessels.

Development of Selective *meta*-Substituted Pharmaceutical Agents

For projects targeting proteins where binding and selectivity are dictated by a *meta*-substituted aromatic moiety, such as in the development of specific COX-2 inhibitors, Ethyl 3-fluorobenzoate is the required precursor. Using the para-isomer would lead to a different, potentially undesirable, pharmacological profile.

Synthesis of Contiguously Substituted Aromatic Building Blocks

When the synthetic plan requires the specific construction of a 1,2,3-trisubstituted benzene ring, the predictable C-2 functionalization of Ethyl 3-fluorobenzoate via directed metalation offers a clean and high-yielding route that is not readily available using its ortho or para isomers.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

451-02-5

Wikipedia

Ethyl 3-fluorobenzoate

General Manufacturing Information

Benzoic acid, 3-fluoro-, ethyl ester: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types